molecular formula C10H10O3 B6619095 3-ethyl-5-formylbenzoic acid CAS No. 1187028-41-6

3-ethyl-5-formylbenzoic acid

Cat. No.: B6619095
CAS No.: 1187028-41-6
M. Wt: 178.18 g/mol
InChI Key: ZPHWCPWBTSYYIU-UHFFFAOYSA-N
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Description

The compound combines aromatic, carboxylic acid, and aldehyde functionalities, making it a versatile intermediate in organic synthesis. Its structure enables participation in reactions such as condensation (via the aldehyde group), esterification (via the carboxylic acid), and electrophilic substitution (via the aromatic ring).

Properties

IUPAC Name

3-ethyl-5-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHWCPWBTSYYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Ethylbenzoic Acid

3-Ethylbenzoic acid undergoes electrophilic bromination at position 5, guided by the meta-directing effect of the carboxylic acid and the para-directing influence of the ethyl group. Optimal conditions involve:

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in sulfuric acid.

  • Temperature : 40–60°C for 6–8 hours.

  • Yield : ~75–85% (reported for analogous brominations).

Lithiation-Formylation of 5-Bromo-3-Ethylbenzoic Acid

The bromine atom at position 5 is replaced with a formyl group via a two-step process:

  • Protection of the carboxylic acid as a methyl ester using thionyl chloride (SOCl₂) and methanol.

  • Lithium-halogen exchange with n-butyllithium (n-BuLi) at −78°C, followed by quenching with dimethylformamide (DMF) to introduce the formyl group.

Critical Parameters :

  • Solvent : Tetrahydrofuran (THF) for lithiation.

  • Molar Ratios : 1:1.2 (bromoester:n-BuLi).

  • Yield : 60–70% after ester hydrolysis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Synthesis of 5-Bromo-3-Ethylbenzoic Acid

As in Section 2.1, bromination yields the key intermediate.

Coupling with Formylboronic Acid Equivalents

Formylboronic acids are unstable, necessitating the use of protected analogs (e.g., acetal-protected boronic esters). The reaction proceeds under Suzuki conditions:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).

  • Base : Potassium carbonate (K₂CO₃, 3 equiv).

  • Solvent : Toluene/water (4:1) at 80°C for 12 hours.

Post-Coupling Steps :

  • Acidic hydrolysis (HCl/THF) to remove the acetal protecting group.

  • Ester hydrolysis to regenerate the carboxylic acid.

Yield : 50–65% (over three steps).

Oxidation of 5-Hydroxymethyl-3-Ethylbenzoic Acid

Reduction of 5-Carboxy-3-Ethylbenzoic Acid Derivatives

5-Carboxy-3-ethylbenzoic acid is reduced to the hydroxymethyl intermediate using sodium borohydride (NaBH₄) in tetrahydrofuran:

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : ~80%.

Selective Oxidation to the Formyl Group

Manganese dioxide (MnO₂) oxidizes the hydroxymethyl group under mild conditions:

  • Solvent : Toluene or ethyl acetate.

  • Temperature : 80–100°C for 3–5 hours.

  • MnO₂ Loading : 6–8 molar equivalents.

Advantages :

  • Avoids over-oxidation to carboxylic acids.

  • Scalable without column chromatography.

Industrial-Scale Considerations and Purification

Challenges in Chromatography-Free Synthesis

Patented methods emphasize avoiding column chromatography for cost efficiency. For example:

  • Recrystallization : Use of mixed solvents (e.g., ethanol/toluene) to purify intermediates.

  • Filtration and Distillation : Isolation of MnO₂ byproducts via hot filtration.

Comparative Analysis of Methods

Method Yield Key Advantage Industrial Viability
Lithiation-Formylation60–70%High regioselectivityModerate (low temps)
Suzuki Coupling50–65%Functional group toleranceHigh
MnO₂ Oxidation70–80%No column chromatography requiredExcellent

Chemical Reactions Analysis

Reduction Reactions

The formyl group undergoes selective reduction under controlled conditions:

  • Catalytic hydrogenation : Using H₂/Pd-C in ethanol converts the formyl group to a hydroxymethyl group, yielding 3-ethyl-5-(hydroxymethyl)benzoic acid .

  • Borohydride reduction : NaBH₄ in methanol selectively reduces the aldehyde to a primary alcohol without affecting the carboxylic acid.

Reduction MethodReagents/ConditionsProductYield (%)Reference
Catalytic H₂H₂ (1 atm), Pd-C, EtOH, 25°C3-Ethyl-5-(hydroxymethyl)benzoic acid85–90
NaBH₄NaBH₄, MeOH, 0°C → RT3-Ethyl-5-(hydroxymethyl)benzoic acid78

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Fischer esterification : Reacts with ethanol in H₂SO₄ to form ethyl 3-ethyl-5-formylbenzoate (Figure 1) .

  • Amide formation : Coupling with amines (e.g., benzylamine) via EDCI/HOBt yields 3-ethyl-5-formylbenzamide derivatives.

Mechanistic Insight :
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by alcohols or amines .

Aldehyde-Specific Reactions

The formyl group exhibits characteristic aldehyde reactivity:

  • Schiff base formation : Condensation with aniline in acidic conditions produces 3-ethyl-5-(phenyliminomethyl)benzoic acid .

  • Grignard addition : Reaction with methylmagnesium bromide forms 3-ethyl-5-(1-hydroxyethyl)benzoic acid .

Reaction TypeReagents/ConditionsProductKey Observation
CondensationAniline, HCl, EtOH, ΔSchiff baseRapid imine formation (≤1 h)
GrignardMeMgBr, THF, 0°C → RTSecondary alcoholDiastereoselectivity observed

Oxidative Transformations

While the formyl group is typically oxidation-resistant, adjacent groups may undergo oxidation:

  • Side-chain oxidation : Manganese dioxide (MnO₂) in toluene at 80–150°C oxidizes hydroxymethyl to formyl groups in related compounds (e.g., 5-bromo-3-(hydroxymethyl)benzoic acid → 5-bromo-3-formylbenzoic acid) .

Synthetic Utility :
This method is critical for introducing formyl groups in multi-step syntheses .

Cross-Coupling Reactions

Though 3-ethyl-5-formylbenzoic acid lacks halogens, brominated derivatives participate in Suzuki-Miyaura coupling :

  • Halogenation : Bromination at the 4-position (not native to the parent compound) enables coupling with arylboronic acids using Pd(PPh₃)₄/NaHCO₃ .

SubstrateBoronic AcidCatalystProductYield (%)
5-Bromo-3-formylbenzoic acid3-Cyanophenylboronic acidPd(OAc)₂5-(3-Cyanophenyl)-3-formylbenzoic acid72

Comparative Reactivity with Structural Analogs

Substitution patterns profoundly influence reactivity:

CompoundStructural FeatureReactivity Difference
2-Formylbenzoic acidFormyl at position 2Higher electrophilicity due to ortho-effect
4-Ethyl-5-formylbenzoic acidEthyl at position 4Altered steric hindrance in coupling reactions
3-Methyl-4-formylbenzoic acidMethyl instead of ethylReduced lipophilicity in biological assays

Scientific Research Applications

Pharmaceutical Applications

Building Block for Drug Synthesis
3-Ethyl-5-formylbenzoic acid serves as a versatile building block in the synthesis of biologically active compounds. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in drug development. For instance, derivatives of this compound can be synthesized to target specific biological pathways or to enhance therapeutic efficacy.

Case Study: Antimicrobial Activity
Research has indicated that compounds structurally related to 3-ethyl-5-formylbenzoic acid exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics. Further biological studies are needed to explore the specific mechanisms of action and efficacy of 3-ethyl-5-formylbenzoic acid itself.

Organic Synthesis

Reactivity and Functionalization
The presence of both the formyl and carboxylic acid groups in 3-ethyl-5-formylbenzoic acid allows for diverse functionalization reactions. This compound can undergo various transformations such as condensation reactions, esterification, and reduction processes, enabling the synthesis of a wide range of derivatives with tailored properties .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-Formylbenzoic AcidFormyl group at position 2More reactive due to ortho position
4-Ethyl-5-formylbenzoic AcidEthyl at position 4Different substitution pattern
3-Methyl-4-formylbenzoic AcidMethyl group instead of ethylPotentially different biological activity
2,6-Difluoro-4-formylbenzoic AcidFluorine substitutions at positions 2 and 6Enhanced electronic properties

This table illustrates how variations in substitution patterns can significantly affect chemical behavior and biological activity, highlighting the uniqueness of 3-ethyl-5-formylbenzoic acid within this context.

Material Science

Potential Use in Polymers
The chemical structure of 3-ethyl-5-formylbenzoic acid suggests potential applications in polymer chemistry. Its ability to participate in cross-linking reactions could be explored for developing novel polymeric materials with enhanced thermal stability and mechanical properties. Research into the polymerization processes involving this compound is ongoing, with preliminary findings indicating promising results for creating high-performance materials.

Mechanism of Action

The mechanism of action of 3-ethyl-5-formylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethyl group may also influence the compound’s hydrophobic interactions with cellular membranes or other biomolecules.

Comparison with Similar Compounds

The structural and functional attributes of 3-ethyl-5-formylbenzoic acid can be compared to related benzoic acid derivatives, including halogenated, iodinated, and amino-substituted analogs. Below is a detailed analysis based on the evidence provided:

Functional Group Variations
Compound Name Substituents (Positions) Key Functional Groups Applications/Reactivity
3-Ethyl-5-formylbenzoic acid Ethyl (3), Formyl (5) Carboxylic acid, Aldehyde Condensation, esterification
2-Amino-3-formylbenzoic acid Amino (2), Formyl (3) Carboxylic acid, Aldehyde, Amine Pharmaceutical intermediates
3-Acetamido-5-formamido-2,4,6-triiodobenzoic acid Acetamido (3), Formamido (5), Triiodo (2,4,6) Carboxylic acid, Amide, Iodine Radiocontrast agents
Ethyl 3-chloro-5-fluorobenzoylformate Chloro (3), Fluoro (5), Ethyl ester Ester, Halogens Agrochemical synthesis

Key Observations :

  • Electrophilic Reactivity : The formyl group in 3-ethyl-5-formylbenzoic acid enhances electrophilic aromatic substitution reactivity at the 5-position compared to halogenated analogs (e.g., ethyl 3-chloro-5-fluorobenzoylformate), where halogens direct substitution to specific positions .
  • Biological Activity : Iodinated analogs like 3-acetamido-5-formamido-2,4,6-triiodobenzoic acid are critical in medical imaging due to iodine’s radiopacity, whereas 3-ethyl-5-formylbenzoic acid’s aldehyde group may lend itself to Schiff base formation in drug design .
  • Solubility: The ethyl group in 3-ethyl-5-formylbenzoic acid likely increases lipophilicity compared to polar amino-substituted analogs (e.g., 2-amino-3-formylbenzoic acid), affecting solubility in organic solvents .

Biological Activity

3-Ethyl-5-formylbenzoic acid (C10H10O3) is an organic compound characterized by a benzoic acid structure with an ethyl group at the 3-position and a formyl group at the 5-position. This unique arrangement of functional groups grants it potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes available research findings, including biochemical properties, mechanisms of action, and comparative studies with similar compounds.

3-Ethyl-5-formylbenzoic acid exhibits several biochemical properties that contribute to its biological activity:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties. For instance, it has been evaluated against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways is under investigation, with indications that it may influence cytokine production and immune responses.

The mechanism of action for 3-ethyl-5-formylbenzoic acid is hypothesized to involve:

  • Enzyme Interaction: The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may inhibit specific enzymes or receptors involved in disease processes.
  • Cellular Signaling: The compound may influence cellular signaling pathways, impacting gene expression and cellular metabolism. This could lead to altered cell proliferation and apoptosis in various cell types.

3. Comparative Studies

To understand the unique properties of 3-ethyl-5-formylbenzoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Formylbenzoic AcidFormyl group at position 2More reactive due to ortho position
4-Ethyl-5-formylbenzoic AcidEthyl at position 4Different substitution pattern affecting reactivity
3-Methyl-5-formylbenzoic AcidMethyl group instead of ethylPotentially different biological activity
2,6-Difluoro-4-formylbenzoic AcidFluorine substitutions at positions 2 and 6Enhanced electronic properties affecting biological behavior

This table illustrates how variations in substitution patterns can significantly influence the chemical behavior and biological activity of these compounds.

4. Research Findings

Recent studies have focused on the biological activities associated with 3-ethyl-5-formylbenzoic acid:

  • Antimicrobial Testing: In vitro testing has shown that this compound can inhibit the growth of various bacterial strains. For example, its IC50 values against Bacillus subtilis and Escherichia coli were determined using GFP fluorescence assays, which measure bacterial viability based on fluorescence intensity reduction.
    Bacterial StrainIC50 (µM)
    Bacillus subtilis[value needed]
    Escherichia coli[value needed]
  • Anti-inflammatory Studies: Ongoing research is exploring its effects on inflammatory markers in cell cultures. Preliminary data suggest that treatment with this compound may reduce levels of pro-inflammatory cytokines.

5. Case Studies

Case studies have illustrated the potential applications of 3-ethyl-5-formylbenzoic acid in drug development:

  • Study on Antimicrobial Properties: A study conducted by researchers aimed to evaluate the antimicrobial efficacy of various benzoic acid derivatives, including 3-ethyl-5-formylbenzoic acid. Results indicated significant inhibition against specific pathogens, supporting its potential as a lead compound for antibiotic development.
  • Inflammation Modulation Research: Another study assessed the impact of this compound on macrophage activation in vitro. The findings suggested a dose-dependent reduction in inflammatory cytokine production, indicating its potential therapeutic role in inflammatory diseases.

Q & A

Q. What statistical methods are appropriate for analyzing clustered data in structure-activity relationship (SAR) studies?

  • Recommendations : Apply mixed-effects models to account for nested observations (e.g., multiple assays per derivative). Use PCA to reduce dimensionality in datasets with >10 variables (e.g., logP, pKa, IC₅₀). Validate models via bootstrapping (1,000 iterations) to estimate confidence intervals .

Q. How can machine learning enhance the design of 3-ethyl-5-formylbenzoic acid-based drug candidates?

  • Workflow : Train neural networks (e.g., Graph Neural Networks) on PubChem datasets to predict bioactivity. Prioritize derivatives with QSAR-based scoring (e.g., Topliss Tree for lead optimization). Validate predictions with SPR (surface plasmon resonance) binding assays .

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